4,4'-二羟基偶氮苯

描述

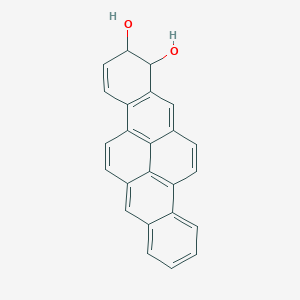

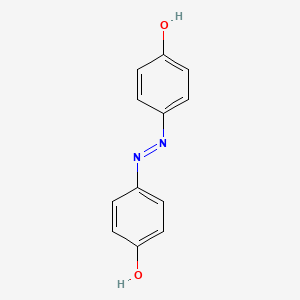

4,4’-Dihydroxyazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two phenyl rings. This compound is notable for its photochromic properties, meaning it can change its structure when exposed to light, making it useful in various applications such as dyes, molecular switches, and photoresponsive materials .

科学研究应用

4,4’-Dihydroxyazobenzene has a wide range of applications in scientific research:

Chemistry: Used as a photoresponsive switch in molecular devices and materials.

Biology: Incorporated into biomolecules to study protein-carbohydrate interactions.

Medicine: Investigated for its antimicrobial properties against resistant bacterial strains.

Industry: Utilized in the production of dyes, liquid crystals, and photoresponsive materials

作用机制

Target of Action

4,4’-Dihydroxyazobenzene (DHAB) has been studied for its potential as an antimicrobial agent against human and animal pathogens, specifically Staphylococcus aureus and Staphylococcus pseudintermedius . These bacteria are the primary targets of DHAB. They play a significant role in causing infections, especially in immunocompromised patients .

Mode of Action

DHAB interacts with these bacterial targets, causing membrane damage as revealed by the increase in thiobarbituric acid reactive substances (TBARS) such as malondialdehyde . This interaction results in changes in the bacterial cell, leading to its death .

Biochemical Pathways

The mechanism by which DHAB produces toxicity in staphylococci involves the induction of oxidative stress . The compound induces the enzymes peroxidases and superoxide dismutase in S. aureus and S. pseudintermedius, suggesting their prevalent role in ROS-scavenging due to the oxidative burst induced by this compound in either species .

Result of Action

The result of DHAB’s action is the death of the bacterial cells. It achieves this by causing membrane damage and inducing oxidative stress, which leads to the death of the bacteria . The compound has shown effectiveness against both fluconazole-susceptible and fluconazole-resistant Candida albicans and Candida auris strains .

生化分析

Biochemical Properties

4,4’-Dihydroxyazobenzene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One notable interaction is with glycosyl donors, where 4,4’-Dihydroxyazobenzene acts as a glycosyl acceptor in glycosylation reactions . This interaction is essential for the synthesis of photoresponsive glycoconjugates, which are valuable tools for investigating carbohydrate-protein interactions and developing shape-switchable molecular architectures . Additionally, 4,4’-Dihydroxyazobenzene has been studied for its antimicrobial properties, particularly against clinically resistant staphylococci, where it interacts with bacterial cell membranes, causing membrane damage and oxidative stress .

Cellular Effects

4,4’-Dihydroxyazobenzene exerts various effects on different types of cells and cellular processes. In bacterial cells, it has demonstrated antimicrobial and antibiofilm activities against pathogens such as Staphylococcus aureus and Staphylococcus pseudintermedius . The compound induces oxidative stress in these bacteria, leading to membrane damage and the activation of oxidative stress response enzymes like peroxidases and superoxide dismutase . These effects highlight the potential of 4,4’-Dihydroxyazobenzene as an antimicrobial agent.

Molecular Mechanism

The molecular mechanism of action of 4,4’-Dihydroxyazobenzene involves its ability to act as a photoswitch, undergoing reversible isomerization between trans and cis forms upon exposure to different wavelengths of light . This property allows it to modulate the spatial orientation of molecular moieties attached to the azobenzene core, thereby influencing the interactions with biomolecules. In the context of its antimicrobial activity, 4,4’-Dihydroxyazobenzene causes membrane damage in bacteria, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative burst is a key factor in its bactericidal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dihydroxyazobenzene can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in biochemical assays . Prolonged exposure to light can lead to degradation, affecting its efficacy in long-term experiments.

Dosage Effects in Animal Models

The effects of 4,4’-Dihydroxyazobenzene vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, including oxidative stress and potential damage to host tissues . These findings underscore the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4,4’-Dihydroxyazobenzene is involved in various metabolic pathways, particularly those related to its antimicrobial activity. The compound interacts with enzymes responsible for ROS production and scavenging, such as peroxidases and superoxide dismutase . These interactions play a crucial role in modulating the oxidative stress response in bacterial cells, contributing to its bactericidal effects. Additionally, the compound’s ability to undergo reversible isomerization influences its interactions with metabolic enzymes, further impacting its biochemical properties .

Transport and Distribution

Within cells and tissues, 4,4’-Dihydroxyazobenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s ability to undergo reversible isomerization also affects its distribution, as the trans and cis forms may have different affinities for cellular components .

Subcellular Localization

The subcellular localization of 4,4’-Dihydroxyazobenzene is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows 4,4’-Dihydroxyazobenzene to interact with target biomolecules and exert its biochemical effects effectively.

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxyazobenzene can be synthesized through the diazotization of aniline followed by coupling with phenol. The process involves the following steps:

Diazotization: Aniline is treated with nitrous acid to form diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with phenol under alkaline conditions to yield 4,4’-Dihydroxyazobenzene.

Industrial Production Methods: Industrial production of 4,4’-Dihydroxyazobenzene typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

化学反应分析

Types of Reactions: 4,4’-Dihydroxyazobenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction of the azo group can yield corresponding amines.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification, respectively.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Esters and ethers.

相似化合物的比较

4,4’-Dihydroxybenzophenone: Another compound with hydroxyl groups on the phenyl rings but lacks the azo group.

4,4’-Diaminoazobenzene: Similar structure but with amino groups instead of hydroxyl groups.

Uniqueness: 4,4’-Dihydroxyazobenzene is unique due to its combination of hydroxyl groups and azo linkage, which imparts both photochromic properties and the ability to participate in a variety of chemical reactions. This makes it versatile for applications in different fields .

属性

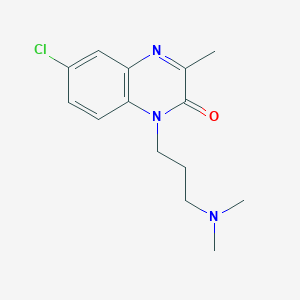

IUPAC Name |

4-[(4-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKODVHZBYIBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-16-0, 51437-66-2 | |

| Record name | 4,4'-Azobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4,4'-Dihydroxyazobenzene (DHAB) acts as an inhibitor of ADP-ribosyl cyclases (ADPR-cyclases). [, ] These enzymes are responsible for synthesizing cyclic ADP-ribose (cADPR), a secondary messenger involved in calcium ion (Ca2+) mobilization. [] By inhibiting ADPR-cyclases, DHAB prevents the production of cADPR and disrupts downstream signaling pathways reliant on Ca2+ signaling. [, ] One such pathway is the angiotensin II (ANG II) signaling pathway, where DHAB has been shown to inhibit ANG II-mediated mesangial cell growth, Akt phosphorylation, nuclear factor of activated T cell nuclear translocation, and uptake of thymidine and leucine. []

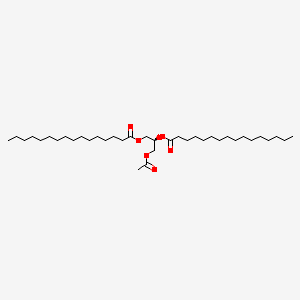

A: The molecular formula of 4,4'-Dihydroxyazobenzene is C12H10N2O2. [] Its molecular weight is 214.22 g/mol. [] Spectroscopic data commonly used to characterize DHAB include:

- FT-IR: Characteristic peaks for the azo group (N=N), hydroxyl group (O-H), and aromatic rings are observed. []

- 1H NMR: Provides detailed information about the hydrogen atoms in the molecule, confirming its structure. [, , , , ]

- 31P NMR: Used when characterizing DHAB-containing polymers like polyazodiphenylene phenylphosphonate (PAPPP) to confirm the presence of phosphorus. []

ANone: DHAB's material compatibility and stability are crucial when incorporated into various systems:

- Liquid Crystalline Polymers: DHAB is frequently used as a monomer in the synthesis of liquid crystalline polymers due to its rigid, rod-like structure. [, , , , , ] The properties of these polymers, such as transition temperatures and mesophase behavior, are influenced by the DHAB content and the other monomers used. [, , , , , ] The presence of DHAB often results in high transition temperatures, sometimes close to the polymer's degradation limit. [, ]

- Photo-alignment Layers: DHAB can be used to create photo-alignment layers for liquid crystals. [] When exposed to polarized light, DHAB molecules undergo anisotropic desorption, generating a preferred orientation in the remaining material. [] This orientation can influence the alignment of liquid crystals deposited on top. []

A: Molecular dynamics simulations have been used to study the conformational behavior of DHAB-containing liquid crystalline polymers. [] These simulations help understand the relationship between the polymer chain geometry, flexibility, inter-chain interactions, and their resulting liquid crystalline properties. [] Further research using computational methods like QSAR could provide insights into the structure-activity relationship of DHAB and its derivatives.

ANone: DHAB has a rich history in various research fields:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-{5,6-Dideoxy-6-[hydroxy(phosphonooxy)phosphoryl]hexofuranosyl}-9H-purin-6-amine](/img/structure/B1221524.png)

![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)

![[6-[19-[[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-methoxymethyl]-10,13-dihydroxy-6,17-dimethoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1221529.png)

![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)